molecular formula C12H26Cl2N2O B6180826 {1-[(piperidin-3-yl)methyl]piperidin-4-yl}methanol dihydrochloride CAS No. 2613386-68-6

{1-[(piperidin-3-yl)methyl]piperidin-4-yl}methanol dihydrochloride

Cat. No.: B6180826
CAS No.: 2613386-68-6
M. Wt: 285.3
InChI Key:
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Description

“{1-[(piperidin-3-yl)methyl]piperidin-4-yl}methanol dihydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several scientific papers .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “this compound” would be based on this basic piperidine structure with additional functional groups.


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives can be quite diverse. The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Safety and Hazards

The safety and hazards associated with “{1-[(piperidin-3-yl)methyl]piperidin-4-yl}methanol dihydrochloride” would depend on its specific properties and uses. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions in the research and application of piperidine derivatives like “{1-[(piperidin-3-yl)methyl]piperidin-4-yl}methanol dihydrochloride” could involve the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs . The field of piperidine derivatives is a dynamic and evolving area of research with potential for significant contributions to pharmaceutical science .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {1-[(piperidin-3-yl)methyl]piperidin-4-yl}methanol dihydrochloride involves the reaction of piperidine with formaldehyde followed by reduction with sodium borohydride. The resulting intermediate is then reacted with piperidine-3-carboxaldehyde to form the final product.", "Starting Materials": [ "Piperidine", "Formaldehyde", "Sodium borohydride", "Piperidine-3-carboxaldehyde", "Hydrochloric acid", "Methanol" ], "Reaction": [ "Step 1: Piperidine is reacted with formaldehyde in the presence of hydrochloric acid to form 1-(piperidin-4-yl)methanol.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the intermediate to 1-[(piperidin-4-yl)methyl]piperidine.", "Step 3: Piperidine-3-carboxaldehyde is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to form {1-[(piperidin-3-yl)methyl]piperidin-4-yl}methanol.", "Step 4: The final product is isolated as the dihydrochloride salt by reacting with hydrochloric acid in methanol." ] }

2613386-68-6

Molecular Formula

C12H26Cl2N2O

Molecular Weight

285.3

Purity

95

Origin of Product

United States

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